(2S,6S)-2-Allyl-6-methyl-1,2,3,6-tetrahydropyridine

Asymmetric Synthesis Chiral Building Blocks Enantioselective Catalysis

(2S,6S)-2-Allyl-6-methyl-1,2,3,6-tetrahydropyridine (CAS 1932187-90-0) is a chiral, stereodefined tetrahydropyridine derivative possessing a molecular formula of C9H15N and an average mass of 137.22 Da. This building block is characterized by the presence of two defined stereocenters at the 2- and 6-positions of the partially saturated pyridine ring, bearing an allyl and a methyl substituent, respectively.

Molecular Formula C9H15N
Molecular Weight 137.22 g/mol
CAS No. 1932187-90-0
Cat. No. B3024232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S,6S)-2-Allyl-6-methyl-1,2,3,6-tetrahydropyridine
CAS1932187-90-0
Molecular FormulaC9H15N
Molecular Weight137.22 g/mol
Structural Identifiers
SMILESCC1C=CCC(N1)CC=C
InChIInChI=1S/C9H15N/c1-3-5-9-7-4-6-8(2)10-9/h3-4,6,8-10H,1,5,7H2,2H3/t8-,9-/m0/s1
InChIKeyPSNCFOFVFFJWLI-IUCAKERBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2S,6S)-2-Allyl-6-methyl-1,2,3,6-tetrahydropyridine CAS 1932187-90-0: Chiral Tetrahydropyridine Scaffold for Asymmetric Synthesis and Chemical Biology


(2S,6S)-2-Allyl-6-methyl-1,2,3,6-tetrahydropyridine (CAS 1932187-90-0) is a chiral, stereodefined tetrahydropyridine derivative possessing a molecular formula of C9H15N and an average mass of 137.22 Da . This building block is characterized by the presence of two defined stereocenters at the 2- and 6-positions of the partially saturated pyridine ring, bearing an allyl and a methyl substituent, respectively . It is commercially offered as a research chemical by multiple vendors, typically at purities of ≥95% or 98%, for use in asymmetric synthesis, heterocyclic reactivity studies, and medicinal chemistry research . The compound is distinguished from its enantiomer (2R,6R) and racemic forms by its specific (S,S) absolute configuration, which dictates its behavior as a chiral ligand or building block in stereoselective transformations .

(2S,6S)-2-Allyl-6-methyl-1,2,3,6-tetrahydropyridine: Why (2R,6R) Enantiomer or Racemic Mixtures Cannot Be Assumed Interchangeable


The stereochemical configuration of the two asymmetric centers in this tetrahydropyridine scaffold is critical to its function in stereoselective applications. Substituting the (2S,6S) enantiomer with the (2R,6R) enantiomer or a racemic mixture results in a different spatial presentation of the allyl and methyl substituents, which can alter or abolish the desired outcome in asymmetric catalysis or chiral recognition events [1]. While chemical purity specifications may appear comparable between these forms (e.g., 95% vs. 98% chemical purity), the enantiomeric purity is fundamentally different: the (2S,6S) compound is supplied as a single enantiomer, whereas a racemic mixture contains a 1:1 ratio of both (2S,6S) and (2R,6R) stereoisomers . In downstream asymmetric reactions, the use of a racemic building block can lead to the formation of diastereomeric products, reducing the enantiomeric excess of the final target and complicating purification, thereby negating the purpose of selecting a chiral intermediate for stereocontrolled synthesis [1].

(2S,6S)-2-Allyl-6-methyl-1,2,3,6-tetrahydropyridine: Quantitative Differentiation Versus Analogs and Alternatives


Stereochemical Purity: Single Enantiomer Versus Racemic Mixture

The (2S,6S) enantiomer is offered as a stereochemically pure compound, in contrast to the racemic mixture rac-(2S,6R)-2-allyl-6-methyl-1,2,3,6-tetrahydropyridine (CAS 1055027-42-3) which contains a 1:1 ratio of (2S,6S) and (2R,6R) stereoisomers [1]. While both the single enantiomer and racemic mixture may have comparable chemical purities (e.g., 95-98%), the enantiomeric purity of the (2S,6S) compound is inherently 100% enantiomeric excess (ee) by definition as a single stereoisomer, whereas the racemic mixture has 0% ee . This difference is critical in applications requiring stereochemical fidelity, such as chiral ligand synthesis or the preparation of enantiopure pharmaceutical intermediates [1].

Asymmetric Synthesis Chiral Building Blocks Enantioselective Catalysis

Chemical Purity and Vendor Availability Comparison

The (2S,6S) enantiomer is commercially available with specified minimum chemical purities of 95% from AKSci and 98% from Leyan . In comparison, the (2R,6R) enantiomer (CAS 175478-18-9) is offered by Fluorochem at 95% purity and by Chemsrc at 98% purity . The racemic mixture rac-(2R,6R)-2-allyl-6-methyl-1,2,3,6-tetrahydropyridine (CAS 1932378-44-3) is available from MolCore at 98% purity . These data indicate that chemical purity specifications are similar across enantiomeric forms, but the (2S,6S) enantiomer is distinguished by its specific stereochemistry rather than by a superior chemical purity profile.

Chemical Procurement Quality Control Research Chemicals

Electrocatalytic Hydrogenation Selectivity of trans-2-Allyl-6-R-1,2,3,6-tetrahydropyridines (R = Me vs. Ph)

In electrocatalytic hydrogenation (ECH) studies on a copper cathode, trans-2-allyl-6-methyl-1,2,3,6-tetrahydropyridine (R = Me) exhibited selective hydrogenation of the terminal double bond of the allyl substituent while retaining the intracycle double bond, provided the stoichiometric ratio between AcOH and substrate was precisely controlled [1]. In contrast, the phenyl analog (R = Ph) and the diallyl analog (R = All) led to different selectivity profiles, with the phenyl group potentially altering the electronic properties of the tetrahydropyridine ring and influencing the reduction pathway [1]. The selective retention of the cyclic double bond is a critical feature for further derivatization of the tetrahydropyridine core.

Electrochemistry Hydrogenation Heterocyclic Chemistry

Chiral Scaffold Utility in Asymmetric Catalysis: Enantioselective Synthesis of Tetrahydropyridines

The tetrahydropyridine scaffold, when prepared with high enantioselectivity, serves as a valuable chiral building block. A recent tandem dearomatization/enantioselective allylic alkylation protocol achieved the synthesis of N-protected tetrahydropyridines with up to 97% enantiomeric excess (ee) [1]. This demonstrates the critical importance of stereochemical control at positions analogous to the 2- and 6-carbons of the (2S,6S)-2-allyl-6-methyl-1,2,3,6-tetrahydropyridine core. The (2S,6S) enantiomer, with its defined stereocenters, is directly applicable as a chiral pool starting material for the construction of more complex, enantioenriched heterocycles.

Asymmetric Catalysis Allylic Alkylation Chiral Pool Synthesis

(2S,6S)-2-Allyl-6-methyl-1,2,3,6-tetrahydropyridine: Validated Research and Industrial Application Scenarios


Asymmetric Synthesis of Enantioenriched Tetrahydropyridine Derivatives

The (2S,6S) enantiomer serves as a stereodefined starting material for the construction of complex, multiply-substituted tetrahydropyridines. Its defined stereochemistry at the 2- and 6-positions allows it to be employed in stereoselective transformations, such as the palladium-catalyzed asymmetric allylic alkylation described in the literature, which yields products with up to 97% ee [1]. Researchers synthesizing chiral ligands or pharmaceutical intermediates can directly incorporate this building block to establish stereocenters without additional resolution steps.

Electrocatalytic Hydrogenation and Heterocyclic Reactivity Studies

Based on class-level evidence from electrocatalytic hydrogenation studies of trans-2-allyl-6-methyl-1,2,3,6-tetrahydropyridine, this compound is a suitable substrate for investigating selective reduction of the allyl group while preserving the cyclic double bond [2]. This reactivity profile is valuable for chemists exploring stepwise functionalization of tetrahydropyridine cores, particularly in the context of developing new electrocatalytic methodologies for heterocyclic modification.

Chiral Ligand Development and Asymmetric Catalysis Research

As a chiral amine with two defined stereocenters and an allyl functional group, the (2S,6S) enantiomer is a candidate for the preparation of chiral ligands used in asymmetric catalysis. The presence of the allyl group provides a handle for further derivatization (e.g., metathesis, hydroboration), enabling the tuning of ligand steric and electronic properties. This application is supported by the compound's classification as a chiral building block in vendor catalogs and its structural analogy to scaffolds used in enantioselective allylic alkylation [1][3].

Medicinal Chemistry: Anti-Hepatitis C Virus (HCV) Agent Development

Functionalized tetrahydropyridines synthesized via stereocontrolled protocols have demonstrated anti-HCV activity [1]. The (2S,6S)-2-allyl-6-methyl-1,2,3,6-tetrahydropyridine scaffold, as a chiral tetrahydropyridine derivative, can be elaborated into diverse libraries of N-heterocyclic compounds for screening against viral targets, leveraging the established antiviral potential of this core structure.

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